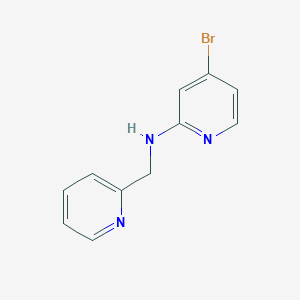4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC17222312
Molecular Formula: C11H10BrN3
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10BrN3 |
|---|---|
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15) |
| Standard InChI Key | PLEDQVLMPQHQNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CNC2=NC=CC(=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-bromo-N-[(pyridin-2-yl)methyl]pyridin-2-amine, with a molecular formula of C₁₁H₁₁BrN₄ and a molecular weight of 285.14 g/mol. The structure comprises a pyridine ring substituted at the 4-position with bromine and at the 2-position with an amine group connected via a methylene bridge to a second pyridine ring .
Synthetic Methodologies and Reaction Pathways
Buchwald–Hartwig Amination
A robust route to N-(pyridinyl)pyridin-2-amines involves palladium-catalyzed cross-coupling between bromopyridines and amines. For example, 6-bromopyridin-3-ylmethyl piperazine analogs are synthesized via reductive amination of 6-bromopyridine-3-carbaldehyde with ethylpiperazine using sodium triacetoxyborohydride, yielding products in ~25% yield . Adapting this method, 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine could be synthesized through coupling of 4-bromopyridin-2-amine with 2-(bromomethyl)pyridine under Pd catalysis.
Oxidative C–C Bond Cleavage
Metal-free approaches using iodine (I₂) and tert-butyl hydroperoxide (TBHP) enable the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine . While this method primarily yields amides, modifying reaction conditions (e.g., substituting amines) could facilitate the formation of secondary amines like 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Brominated pyridines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Predicted logP values for analogs range from 1.5–2.8, suggesting moderate lipophilicity conducive to cell membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) data for related compounds indicate decomposition temperatures above 200°C, with melting points varying between 120–160°C depending on crystallinity .
| Compound | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
|---|---|---|---|
| 78 | 1 | 34 | 23 |
| 99 | 41 | 82 | 32 |
Antiproliferative Mechanisms
Inhibition of CDK4/6 by related compounds induces G1 cell cycle arrest, as evidenced by flow cytometry showing 85% G1 population in treated MV4-11 cells versus 61% in controls . Similar mechanisms are anticipated for 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine due to structural homology.
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume